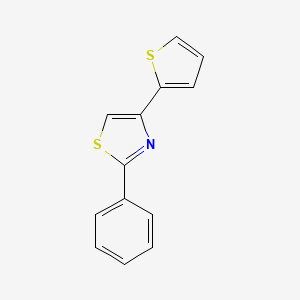

Thiazole, 2-phenyl-4-(2-thienyl)-

Description

Significance of Thiazole-Based Heterocycles in Contemporary Chemical Biology and Material Science

Thiazole (B1198619) and its derivatives are integral to numerous natural products, including vitamin B1 (thiamine), and are found in a wide array of pharmaceuticals. neliti.comwikipedia.orgresearchgate.net Their biological activities are extensive, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijsrst.comnih.govscirp.org The thiazole ring's ability to engage in various non-covalent interactions allows it to bind effectively to biological targets, making it a valuable pharmacophore in medicinal chemistry. researchgate.netuttaranchaluniversity.ac.in

In the realm of material science, thiazole-based compounds are gaining prominence for their applications in:

Conductive Polymers: The delocalized π-electron system of the thiazole ring contributes to the electrical conductivity of polymers incorporating this moiety, opening doors for their use in electronic devices. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): The inherent luminescent properties of certain thiazole derivatives make them suitable for use in the development of efficient and vibrant OLED displays. numberanalytics.com

Corrosion Inhibitors: Some thiazole compounds have demonstrated the ability to protect metals from corrosion, highlighting their potential in industrial applications. numberanalytics.com

Organic Photovoltaics (OPV): The aromatic nature of thiazole rings allows for the creation of materials that can absorb sunlight and facilitate electron transfer, a key process in OPV cells. bohrium.com

The continuous exploration of thiazole chemistry promises the discovery of novel compounds with enhanced functionalities for both biological and material applications. numberanalytics.comneliti.com

Rationale for Focused Investigation of Thiazole, 2-phenyl-4-(2-thienyl)- as a Core Scaffold

The specific substitution pattern of a phenyl group at the 2-position and a thienyl group at the 4-position of the thiazole ring in Thiazole, 2-phenyl-4-(2-thienyl)- creates a molecule with distinct structural and electronic characteristics. The phenyl and thienyl rings, both aromatic systems, extend the conjugated π-system of the central thiazole core. This extended conjugation is expected to influence the molecule's photophysical properties, such as its absorption and emission of light, making it a candidate for applications in optoelectronics.

Furthermore, the presence of three different heterocyclic and aromatic rings (thiazole, thiophene (B33073), and benzene) offers multiple sites for potential interactions with biological macromolecules. This structural complexity provides a basis for designing molecules with high specificity and affinity for various biological targets. Research into related 2,4-disubstituted thiazoles has demonstrated their potential as modulators of cellular development and differentiation, suggesting that a focused investigation into this particular scaffold is well-warranted. nih.gov

Interdisciplinary Research Landscape Surrounding Thiazole, 2-phenyl-4-(2-thienyl)-

The study of Thiazole, 2-phenyl-4-(2-thienyl)- and its analogues resides at the intersection of several scientific disciplines:

Organic Synthesis: The development of efficient and selective methods for the synthesis of this and related thiazole derivatives is a primary focus. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. researchgate.netnih.gov

Medicinal Chemistry: Researchers are actively exploring the potential of this scaffold in drug discovery, designing and synthesizing new derivatives to evaluate their biological activities against various diseases. researchgate.netglobalresearchonline.net

Materials Chemistry: The unique photophysical and electronic properties of this compound are being investigated for its potential use in the development of new organic materials for electronics and photonics. bohrium.com

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, are employed to understand the electronic structure, stability, and reactivity of these molecules, providing insights that guide experimental work. researchgate.netnih.gov

The collaborative efforts across these fields are crucial for unlocking the full potential of Thiazole, 2-phenyl-4-(2-thienyl)- and its derivatives in both medicine and technology.

Structure

3D Structure

Properties

CAS No. |

113214-23-6 |

|---|---|

Molecular Formula |

C13H9NS2 |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

2-phenyl-4-thiophen-2-yl-1,3-thiazole |

InChI |

InChI=1S/C13H9NS2/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H |

InChI Key |

GSMJPRNOHKQEAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies for Thiazole, 2 Phenyl 4 2 Thienyl and Analogous Structures

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The foundational methods for assembling the thiazole core remain highly relevant in contemporary synthesis, often serving as the basis for more complex molecular architectures.

Hantzsch Thiazole Synthesis and its Derivatives

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. mdpi.combepls.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. mdpi.combepls.com For the synthesis of 2-phenyl-4-(2-thienyl)thiazole, this would typically involve the reaction of a 2-halo-1-(2-thienyl)ethan-1-one with benzothioamide.

The versatility of the Hantzsch synthesis is demonstrated by its application in creating a variety of substituted thiazoles. For instance, new Hantzsch thiazole derivatives have been synthesized in good yields (79%–90%) through a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes using a reusable silica-supported tungstosilisic acid catalyst. mdpi.com This approach highlights the adaptability of the Hantzsch method to more environmentally benign conditions. Microwave-assisted Hantzsch reactions have also been employed to synthesize N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.gov

The classic Hantzsch synthesis has been utilized to prepare various 2-pyridyl-4-phenyl-thiazoles by reacting appropriate thioamides with 4-substituted phenacyl bromides. researchgate.net Similarly, a series of 2-phenylamino-thiazole derivatives were synthesized using the Hantzsch reaction between α-haloketones and 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide or 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | New Hantzsch Thiazole Derivatives | Silica supported tungstosilisic acid, Conventional heating or ultrasonic irradiation | 79%–90% | mdpi.com | |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave heating | Higher than conventional | nih.gov |

| Thioamides | 4-Substituted Phenacyl Bromides | 2-Pyridyl 4-Phenyl-thiazoles | Not specified | Not specified | researchgate.net |

| α-Haloketones | 4-(2-Phenylamino)-thiazol-4-yl)-benzothioamide | N-Phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Not specified | Not specified | researchgate.net |

Condensation Reactions with Thioamide and Thiosemicarbazone Derivatives

Beyond the Hantzsch synthesis, other condensation reactions involving thioamides and related compounds are pivotal in thiazole synthesis. Thioamides can be reacted with substituted 2-chloroxiranes to yield thiazole derivatives. pharmaguideline.com The reaction of thioamides with 1-alkynyl(phenyl)-λ3-iodanes also provides a route to thiazoles. nih.gov

Thiosemicarbazones serve as versatile precursors for thiazole derivatives. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized with hydrazonoyl halides to yield 1,3-thiazole derivatives. mdpi.com Another approach involves the reaction of pyrazoline N-thioamide derivatives with phenacyl bromide in refluxing ethanol (B145695) to produce thiazole conjugates in high yields. acs.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Thioamides | Substituted 2-chloroxiranes | Thiazole derivatives | Not specified | pharmaguideline.com |

| Thioamides | 1-Alkynyl(phenyl)-λ3-iodanes | Thiazoles | Not specified | nih.gov |

| Thiosemicarbazone of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydrazonoyl halides | 1,3-Thiazole derivatives | Not specified | mdpi.com |

| Pyrazoline N-thioamide derivatives | Phenacyl bromide | Thiazole conjugates | Refluxing ethanol | acs.org |

Cyclocondensation Reactions Involving α-Halocarbonyl Compounds

The cyclocondensation of α-halocarbonyl compounds is a recurring theme in thiazole synthesis, forming the basis of the Hantzsch reaction and its many variations. bepls.com The reaction's utility is expanded by the diverse range of both the α-halocarbonyl and the sulfur-containing reactant. For instance, the reaction of α-bromoketones with thiourea is a well-established method for producing 2-aminothiazoles. mdpi.com The synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles can be achieved through the catalyst-free reaction of α-chloroglycinates with thiobenzamides. researchgate.net

Advanced Synthetic Strategies for Substituted Thiazole Architectures

To access more complex and specifically functionalized thiazole derivatives, chemists have turned to modern synthetic techniques, including metal-catalyzed cross-coupling reactions and the dehydrogenation of thiazoline (B8809763) precursors.

Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling and Direct Arylation)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl and other substituents onto the thiazole ring with high precision.

The Stille reaction , which couples an organotin compound with an organic halide or triflate in the presence of a palladium catalyst, has been successfully applied to the synthesis of 2-hetarylthiazoles. wikipedia.orgresearchgate.net This reaction typically involves the coupling of a halothiazole with an organostannane. researchgate.net The mechanism involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

Direct arylation offers a more atom-economical approach by forming a carbon-carbon bond directly between a C-H bond of the thiazole ring and an aryl halide. This method avoids the need to pre-functionalize the thiazole with a leaving group. Palladium-catalyzed direct arylation of thiazole derivatives has been achieved with low catalyst loadings, offering an environmentally and economically attractive route to arylated thiazoles. organic-chemistry.org This method is often highly regioselective, leading to the formation of 5-arylated thiazoles. organic-chemistry.org The development of selective direct arylation techniques allows for the synthesis of thiazole-based materials with controlled regioisomeric configurations. acs.orgnih.gov Nickel-catalyzed direct C5-H bond arylation of thiazole derivatives has also been reported, proceeding under relatively mild conditions. chemrxiv.org

| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference |

| Stille Coupling | Palladium | Halothiazole, Organostannane | 2-Hetarylthiazole | Forms C-C bond between thiazole and another group. | researchgate.net |

| Direct Arylation | Palladium (low loading) | Thiazole derivative, Aryl bromide | 5-Arylated thiazole | Atom-economical, regioselective. | organic-chemistry.org |

| Direct Arylation | Nickel | Thiazole derivative, Aryl halide | Mono- and diarylated thiazoles | Mild conditions, air and moisture stable catalyst. | chemrxiv.org |

Dehydrogenation of Thiazoline Precursors

The synthesis of thiazoles can also be accomplished through the dehydrogenation of their corresponding thiazoline precursors. This two-step approach involves first constructing the thiazoline ring, often from cysteine-derived starting materials, followed by an oxidation step to introduce the double bond and form the aromatic thiazole ring.

Various oxidizing agents have been shown to be effective for this transformation. Manganese dioxide (MnO₂) is a common and efficient reagent for the dehydrogenation of 2-alkyl-Δ²-thiazoline-4-carboxylic acid esters and other thiazoline derivatives. rsc.orgresearchgate.net The reaction conditions, such as the solvent and the molar ratio of the oxidant to the thiazoline, can be optimized to achieve high yields. researchgate.net Other reagents, such as phenanthraquinone and alkaline potassium ferricyanide, have also been successfully employed for the dehydrogenation of specific thiazoline substrates. rsc.orgrsc.org For instance, while methyl 2-benzamidomethyl-Δ²-thiazoline-4-carboxylate is dehydrogenated slowly by phenanthraquinone, it reacts rapidly with manganese dioxide. rsc.org In some cases, to facilitate the dehydrogenation step, additional oxidants like chloranil, DDQ, or SeO₂ are used. mdpi.com

| Thiazoline Precursor | Dehydrogenating Agent | Product | Reference |

| Esters of 2-alkyl-Δ²-thiazoline-4-carboxylic acids | Phenanthraquinone | Thiazole derivatives | rsc.org |

| Methyl 2-benzamidomethyl-Δ²-thiazoline-4-carboxylate | Manganese dioxide | Thiazole derivative | rsc.org |

| 2-Thiazoline-4-carboxylic acids derived from cysteine | Alkaline potassium ferricyanide | Thiazole-4-carboxylic acids | rsc.org |

| Thiazolines with various substitutions | Manganese dioxide | Substituted thiazoles | researchgate.net |

Multi-Component Reactions for Diversified Thiazole Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 2,4-disubstituted thiazoles from simple starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and the ability to generate diverse molecular libraries.

One notable MCR approach for the synthesis of thiazole derivatives involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a suitable catalyst. For instance, a green synthetic method utilizes a multi-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides catalyzed by KF/Clinoptilolite nanoparticles in water. nih.gov This method provides good to excellent yields of the corresponding thiazole derivatives in a short reaction time. nih.gov While this specific study did not report the synthesis of 2-phenyl-4-(2-thienyl)thiazole, the versatility of the methodology suggests its potential applicability by selecting the appropriate aldehyde (benzaldehyde), isothiocyanate, and an α-halo ketone derived from thiophene (B33073).

Another versatile one-pot, three-component synthesis has been developed for hydrazinyl-4-phenyl-1,3-thiazole derivatives. This reaction proceeds by reacting ketones or aldehydes with phenacyl chloride and thiosemicarbazide in the presence of choline (B1196258) chloride/urea as a deep eutectic solvent (DES) at 70 °C. bepls.com This environmentally friendly method affords the desired products in excellent yields (90–97%) and short reaction times. bepls.com The classical Hantzsch condensation is another prominent method, which can be performed as a one-pot reaction. For example, the synthesis of arylidene-hydrazinyl-thiazole derivatives has been achieved with good yields through the Hantzsch protocol. nih.gov

A plausible reaction mechanism for a three-component synthesis of thiazole derivatives is outlined below:

Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| Aldehydes | Benzoylisothiocyanate | Alkyl bromides | KF/Clinoptilolite NPs / Water | Thiazole derivatives | Good to Excellent | nih.gov |

| Ketones/Aldehydes | Phenacyl chloride | Thiosemicarbazide | Choline chloride/urea (DES) | Hydrazinyl-4-phenyl-1,3-thiazole derivatives | 90-97 | bepls.com |

| Carbonyl compound | Thiosemicarbazide | α-Halocarbonyl derivative | Not specified | Arylidene-hydrazinyl-thiazole derivatives | Good | nih.gov |

Regioselective Synthesis of 2-phenyl-4-(2-thienyl)-Thiazole and its Analogues

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted thiazoles like 2-phenyl-4-(2-thienyl)thiazole. The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is the most common method for constructing the thiazole ring. The regioselectivity of this reaction is determined by which nitrogen of the thioamide attacks which carbon of the α-haloketone.

For the synthesis of 2-phenyl-4-(2-thienyl)thiazole, the Hantzsch reaction would involve the condensation of benzothioamide with 2-bromoacetyl-thiophene. The nucleophilic sulfur of the thioamide attacks the carbonyl carbon of the α-haloketone, and the nitrogen atom attacks the halogen-bearing carbon, leading to the desired 2,4-disubstituted thiazole. The synthesis of 2-pyridyl-4-phenyl-thiazoles has been successfully achieved using this regioselective approach by reacting appropriate thioamides with 4-substituted phenacyl bromides. researchgate.net

Modern advancements have led to the development of highly regioselective methods. For instance, the Fischer indole (B1671886) synthesis has been adapted for the regioselective synthesis of novel carbazole (B46965) derivatives, demonstrating the level of control achievable in heterocyclic synthesis. rsc.org While not directly applied to thiazoles, the principles of directing group and catalyst control are transferable.

Development of Novel Synthetic Routes to Thiazole, 2-phenyl-4-(2-thienyl)- Derivatives

The quest for more efficient, environmentally benign, and versatile synthetic methods has driven the development of novel routes to thiazole derivatives. These modern approaches often offer advantages over classical methods in terms of reaction conditions, substrate scope, and scalability.

A significant advancement is the use of α-diazoketones as a substitute for α-haloketones in the Hantzsch synthesis. This approach avoids the lachrymatory and often unstable nature of α-haloketones. A simple and catalyst-free method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 has been reported, affording the products in good yields. bepls.com

Green chemistry principles have also been increasingly applied to thiazole synthesis. bepls.com This includes the use of:

Microwave irradiation: This technique can significantly reduce reaction times and improve yields. A rapid synthesis of hydrazinyl thiazoles has been achieved under solvent and catalyst-free conditions using microwave irradiation. bepls.com

Ultrasonic irradiation: Sonication can also enhance reaction rates and efficiency. bepls.com

Green solvents and catalysts: The use of water, deep eutectic solvents, or recyclable catalysts like copper silicate (B1173343) minimizes the environmental impact of the synthesis. bepls.comnanobioletters.com A rapid and efficient protocol for synthesizing substituted 2-aminothiazole (B372263) derivatives catalyzed by copper silicate has been demonstrated. nanobioletters.com

The development of one-pot multi-component procedures under environmentally friendly conditions is a major focus of current research. bepls.com For example, the synthesis of Hantzsch thiazole derivatives has been achieved via a one-pot multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable catalyst. bepls.com

Table 2: Comparison of Traditional and Novel Synthetic Routes for Thiazole Derivatives

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Traditional Hantzsch Synthesis | Condensation of a thioamide and an α-haloketone. | Well-established, generally good yields. | Use of lachrymatory and potentially unstable α-haloketones. |

| α-Diazoketone-based Synthesis | α-Diazoketones replace α-haloketones. | Milder reaction conditions, avoids hazardous reagents. | Diazoketones can be explosive and require careful handling. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Rapid reaction times, often higher yields. | Requires specialized microwave equipment. |

| Green Synthesis (e.g., using DES or recyclable catalysts) | Employs environmentally benign solvents and catalysts. | Reduced environmental impact, potential for catalyst recycling. | Catalyst may require preparation; optimization of conditions may be needed. |

Spectroscopic and Structural Elucidation of Thiazole, 2 Phenyl 4 2 Thienyl

Advanced Spectroscopic Characterization Techniques

The structural confirmation and detailed electronic properties of Thiazole (B1198619), 2-phenyl-4-(2-thienyl)- are established through a combination of sophisticated spectroscopic methods. These techniques provide a holistic understanding of the molecule, from its atomic connectivity to its behavior upon interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Thiazole, 2-phenyl-4-(2-thienyl)-, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl, thienyl, and thiazole rings. The aromatic protons would likely appear in the range of δ 7.0-8.5 ppm. researchgate.netresearchgate.net The chemical shifts would be influenced by the electronic nature of the adjacent heterocyclic rings. The ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic rings. researchgate.netasianpubs.org Based on data from similar structures, the thiazole carbon atoms are expected to resonate at specific chemical shifts, for instance, C2, C4, and C5. asianpubs.org

2D NMR (HMQC, HMBC, [¹H–¹⁵N] HMBC): Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish the direct one-bond correlations between protons and their attached carbons. researchgate.net For a more detailed structural assembly, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be invaluable, as it reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This would be crucial for definitively connecting the phenyl and thienyl substituents to the correct positions on the thiazole ring. In specialized studies, [¹H–¹⁵N] HMBC could be employed to probe the nitrogen environment within the thiazole ring, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole, 2-phenyl-4-(2-thienyl)- (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H5 | ~7.5 - 8.0 | - |

| Thienyl Protons | ~7.0 - 7.8 | - |

| Phenyl Protons | ~7.3 - 8.2 | - |

| Thiazole-C2 | - | ~165 - 170 |

| Thiazole-C4 | - | ~148 - 152 |

| Thiazole-C5 | - | ~115 - 120 |

| Thienyl Carbons | - | ~125 - 140 |

| Phenyl Carbons | - | ~126 - 135 |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The FT-IR spectrum of Thiazole, 2-phenyl-4-(2-thienyl)- would exhibit characteristic absorption bands corresponding to the vibrations of the thiazole, phenyl, and thienyl rings.

Key expected vibrational frequencies include C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic and aromatic rings would be observed in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com The in-plane and out-of-plane C-H bending vibrations would also provide structural information. The presence of the sulfur atom in both the thiazole and thienyl rings would give rise to C-S stretching vibrations, which are generally weaker and appear at lower frequencies. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for Thiazole, 2-phenyl-4-(2-thienyl)- (Note: These are expected ranges based on analogous compounds.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

| C=C Stretch (Aromatic/Heterocyclic) | 1600 - 1450 |

| C-S Stretch | 800 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Thiazole, 2-phenyl-4-(2-thienyl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₃H₉NS₂.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the cleavage of the bonds connecting the phenyl and thienyl rings to the thiazole core. This would result in fragment ions corresponding to the phenyl, thienyl, and thiazole moieties. For instance, the loss of the phenyl or thienyl radical would lead to significant fragment peaks. Further fragmentation of the thiazole ring itself could also be observed. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Photophysical Characterization

The photophysical properties of Thiazole, 2-phenyl-4-(2-thienyl)- can be investigated using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugated system, encompassing the phenyl, thiazole, and thienyl rings, is expected to give rise to strong electronic absorptions in the ultraviolet-visible region. mdpi.comresearchgate.net

The absorption spectrum would likely display bands corresponding to π-π* transitions. researchgate.net The position and intensity of these bands would be sensitive to the solvent polarity. Many thiazole derivatives are known to be fluorescent, and it is anticipated that Thiazole, 2-phenyl-4-(2-thienyl)- would also exhibit fluorescence emission. mdpi.com The fluorescence spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, would be an important parameter to characterize. mdpi.com Circular dichroism spectroscopy could be employed if the molecule were chiral or placed in a chiral environment, but for the parent compound, it is not expected to show a CD spectrum.

Crystallographic Analysis and Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by crystallographic techniques, with single-crystal X-ray diffraction being the definitive method.

Theoretical and Computational Investigations of Thiazole, 2 Phenyl 4 2 Thienyl

Density Functional Theory (DFT) Applications in Molecular Understanding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiazole (B1198619) derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For thiazole derivatives, these calculations help in understanding the planarity and bond angles between the thiazole, phenyl, and thienyl rings.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter that influences the molecule's reactivity, stability, and electronic properties. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity and lower kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Thiazole Derivative (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 3.70 |

Note: This table is for illustrative purposes only and does not represent actual data for Thiazole, 2-phenyl-4-(2-thienyl)-.

DFT methods are widely used to predict and interpret spectroscopic data. Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra, providing a deeper understanding of the molecular vibrations. For instance, studies on similar heterocyclic systems have shown good agreement between calculated and experimental vibrational wavenumbers. mdpi.com

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Furthermore, the electronic absorption spectra (UV-Vis) can be simulated using DFT. These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of light.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Thiazole Derivative (Hypothetical Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 | 3105 |

| C=N stretch (thiazole) | 1620 | 1615 |

| C-S stretch (thiophene) | 700 | 705 |

Note: This table is for illustrative purposes only and does not represent actual data for Thiazole, 2-phenyl-4-(2-thienyl)-.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on heteroatoms), which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are prone to nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can also be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and stability.

Advanced Quantum Chemical Calculations for Material Properties

Beyond standard DFT, more advanced computational methods can be employed to investigate the potential of Thiazole, 2-phenyl-4-(2-thienyl)- for applications in materials science.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules. It is used to calculate the energies and characteristics of electronic transitions, which are responsible for the absorption and emission of light. This information is crucial for understanding the photophysical properties of a molecule and assessing its suitability for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Non-Linear Optical (NLO) Activity Evaluation (Dipole Moment, Polarizability, Hyperpolarizability)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This distortion induces a temporary dipole moment. Molecules with extended π-conjugated systems, like the one present in "Thiazole, 2-phenyl-4-(2-thienyl)-" due to the phenyl and thienyl rings attached to the thiazole core, are expected to have significant polarizability.

First-order hyperpolarizability (β) is the primary determinant of second-order NLO activity, such as second-harmonic generation. It quantifies the non-linear response of the molecule to a strong electric field. A large β value is desirable for NLO materials. Computational studies on other heterocyclic systems have shown that the presence of electron-donating and electron-withdrawing groups across a π-conjugated bridge can enhance the hyperpolarizability. nih.gov For "Thiazole, 2-phenyl-4-(2-thienyl)-", the interplay between the electron-rich thienyl group and the phenyl group attached to the thiazole core would be a key factor in determining its NLO properties.

A hypothetical data table for the NLO properties of a similar thiazole derivative, as determined by computational methods, is presented below to illustrate the concept.

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Value |

| Polarizability (α) | Value |

| Hyperpolarizability (β) | Value |

| Note: The values in this table are illustrative and not based on actual calculations for Thiazole, 2-phenyl-4-(2-thienyl)-. |

Computational Approaches to Molecular Interactions and Dynamics

Computational methods are indispensable for understanding how "Thiazole, 2-phenyl-4-(2-thienyl)-" might interact with biological macromolecules and for analyzing its structural dynamics. These techniques provide a detailed view of molecular behavior that can be difficult to obtain through experimental means alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific docking studies for "Thiazole, 2-phenyl-4-(2-thienyl)-" were not found, research on other thiazole derivatives highlights the common types of interactions that can be expected.

For instance, molecular docking studies of various thiazole derivatives have been performed against targets like tubulin, a protein involved in cell division, and Rho6 protein, implicated in cancer. nih.govsemanticscholar.orgresearchgate.net These studies reveal that the thiazole ring and its substituents can form a variety of interactions with the amino acid residues in the binding pocket of the protein. These interactions typically include:

Hydrogen Bonds: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and thienyl rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Arene-Cation Interactions: The electron-rich aromatic rings can interact with positively charged amino acid residues such as arginine and lysine. semanticscholar.org

A hypothetical table summarizing potential binding interactions for "Thiazole, 2-phenyl-4-(2-thienyl)-" with a generic protein active site is provided below.

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid 1 | Hydrogen Bond | Value |

| Amino Acid 2 | Hydrophobic | Value |

| Amino Acid 3 | π-π Stacking | Value |

| Note: This table is illustrative and not based on a specific docking study of Thiazole, 2-phenyl-4-(2-thienyl)-. |

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including the stability of a ligand-receptor complex and the conformational changes that may occur. plos.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

In the context of a ligand like "Thiazole, 2-phenyl-4-(2-thienyl)-" bound to a protein, an MD simulation can:

Assess the stability of the binding pose predicted by molecular docking.

Calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Reveal the dynamic behavior of the ligand and the protein upon binding.

Studies on other thiazole derivatives have used MD simulations to confirm the stability of the ligand within the active site of its target protein over simulation times typically in the nanosecond range. plos.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess stability.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. kayseri.edu.trnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored to represent different types of intermolecular contacts. The analysis of the Hirshfeld surface generates a two-dimensional fingerprint plot, which provides a summary of the intermolecular interactions.

For a molecule like "Thiazole, 2-phenyl-4-(2-thienyl)-", Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of non-covalent interactions to the crystal packing. Based on studies of similar compounds, the most significant contributions are likely to come from H···H, C···H/H···C, and S···H/H···S contacts. kayseri.edu.trnih.govnih.gov

Reduced Density Gradient (RDG) analysis , also known as Non-Covalent Interaction (NCI) analysis, is another method used to visualize weak non-covalent interactions in real space. The RDG is a function of the electron density and its derivatives. Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density allows for the identification and characterization of different types of non-covalent interactions, such as van der Waals interactions, hydrogen bonds, and steric clashes. This analysis provides a complementary view to Hirshfeld surface analysis for understanding the non-covalent interactions that govern the structure and properties of "Thiazole, 2-phenyl-4-(2-thienyl)-".

A hypothetical table summarizing the percentage contribution of different intermolecular contacts from a Hirshfeld surface analysis of a similar thiazole derivative is shown below.

| Interaction Type | Contribution (%) |

| H···H | Value |

| C···H/H···C | Value |

| S···H/H···S | Value |

| N···H/H···N | Value |

| O···H/H···O | Value |

| Note: This table is illustrative and based on findings for other thiazole derivatives. |

Derivatives and Reactivity Studies of Thiazole, 2 Phenyl 4 2 Thienyl

Synthesis and Functionalization Strategies for Thiazole (B1198619), 2-phenyl-4-(2-thienyl)- Derivatives

The creation of a diverse library of 2-phenyl-4-(2-thienyl)thiazole derivatives hinges on the ability to introduce a variety of substituents at key positions on the thiazole core and its appended rings.

Introduction of Aromatic and Heteroaromatic Substituents at Positions 2, 4, and 5

The fundamental synthesis of the 2-phenyl-4-(2-thienyl)thiazole core often involves the Hantzsch thiazole synthesis, a classic method that condenses an α-haloketone with a thioamide. For instance, the reaction of 2-bromo-1-(2-thienyl)ethanone with thiobenzamide (B147508) provides the 2-phenyl-4-(2-thienyl)thiazole scaffold. Variations in the starting materials allow for the introduction of different substituents. For example, using substituted thiobenzamides or phenacyl bromides can introduce functionalities on the phenyl and thienyl rings respectively. nih.gov

Further functionalization can be achieved through various organic reactions. For example, electrophilic substitution reactions can be directed to the phenyl or thienyl rings, though the reactivity of the thiazole ring itself must be considered. The synthesis of 2-amino-4-phenyl-1,3-thiazole derivatives has been achieved through reactions with hydroxyl-containing aldehydes, leading to azomethynes and their hydrogenated derivatives. researchgate.net The introduction of substituents at the 5-position of the thiazole ring can be more challenging but can be accomplished through specific synthetic routes, sometimes involving the construction of the thiazole ring with the desired substituent already in place.

| Starting Material 1 | Starting Material 2 | Resulting Substituent Pattern | Reference |

| 2-Bromo-1-(2-thienyl)ethanone | Thiobenzamide | 2-phenyl-4-(2-thienyl)thiazole | nih.gov |

| Substituted Phenacyl Bromides | Thiourea (B124793) | 4-Substituted-2-aminothiazole | nanobioletters.com |

| 2-Amino-4-phenyl-1,3-thiazole | Hydroxyl-containing aldehydes | Azomethine derivatives | researchgate.net |

Design and Synthesis of Schiff Bases and Hydrazone Derivatives Containing Thiazole, 2-phenyl-4-(2-thienyl)- Moieties

Schiff bases and hydrazones are important classes of derivatives due to their wide range of applications. The synthesis of Schiff bases from 2-amino-4-phenylthiazole (B127512) is a well-established method. orientjchem.org These are typically formed by the condensation of a primary amine, in this case, an amino-substituted 2-phenyl-4-(2-thienyl)thiazole, with an aldehyde or ketone. For example, 2-amino-4-phenylthiazole can be condensed with various substituted benzaldehydes to yield a series of Schiff bases. orientjchem.orgresearchgate.net

Hydrazone derivatives are similarly synthesized from hydrazino-substituted thiazoles. The synthesis of 2-hydrazinyl-4-phenylthiazole provides a key intermediate for creating a variety of hydrazone derivatives. sigmaaldrich.comresearchgate.net For instance, new arylidene-hydrazinyl-thiazole derivatives have been synthesized through the condensation of aromatic aldehydes with hydrazinecarbothioamide, followed by cyclization with α-halocarbonyl derivatives. nih.gov These reactions allow for the introduction of a wide range of functionalities, leading to a diverse library of compounds for further study. nih.govnih.gov

| Thiazole Precursor | Reactant | Derivative Type | Reference |

| 2-Amino-4-phenylthiazole | Substituted Benzaldehydes | Schiff Base | orientjchem.orgresearchgate.net |

| 2-Hydrazinyl-4-phenylthiazole | Aromatic Aldehydes | Hydrazone | nih.gov |

| 2-Hydrazinyl-4-phenylthiazole | Cyclohexanone/Cyclopentanone | Hydrazone | nih.gov |

| Thiosemicarbazide (B42300), Aldehyde, Bromoacetophenone | - | Hydrazinyl-thiazole | researchgate.net |

Mechanistic Investigations of Reactivity Profiles

Understanding the reactivity of the 2-phenyl-4-(2-thienyl)thiazole system is crucial for designing new synthetic routes and predicting the formation of novel, complex heterocyclic structures.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Thiazolo[2,3-b]thiadiazole, Pyrano[2,3-d]thiazole)

The thiazole ring in 2-phenyl-4-(2-thienyl)thiazole can participate in cyclization reactions to form fused bicyclic and polycyclic systems. For example, the synthesis of thiazolo[2,3-b] researchgate.netnih.govresearchgate.netthiadiazole derivatives can be achieved through the reaction of a 2-thio-1,3,4-thiadiazole with a phenacyl bromide, followed by acid-promoted cyclization. researchgate.net This type of reaction highlights the reactivity of the thiazole nitrogen and an adjacent functional group.

The formation of pyrano[2,3-d]thiazoles can be achieved through various routes, often involving the reaction of a thiazole derivative with a suitable three-carbon component. For example, reacting 5-arylmethylidenethiazole-4-one derivatives with nucleophiles can lead to the formation of the pyran ring fused to the thiazole. researchgate.net These reactions often proceed through a Michael addition followed by an intramolecular cyclization.

Condensation Reactions with (2-thienylcarbonyl)thioacetanilides and Hydrazonoyl Halides

Condensation reactions provide a powerful tool for building complex molecules from simpler precursors. The condensation of two molecules of 2-(2-thienylcarbonyl)thioacetanilides, catalyzed by piperidine, has been shown to yield thiazole derivatives. researchgate.netdocumentsdelivered.com This reaction demonstrates a self-condensation pathway to access more complex thiazole-containing structures.

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. Their reaction with thiosemicarbazone derivatives of 2-phenyl-4-(2-thienyl)thiazole can lead to the formation of various heterocyclic systems, including 1,3,4-thiadiazoles. mdpi.comresearchgate.net For example, reacting a thiosemicarbazone with a hydrazonoyl halide in the presence of a base can lead to the formation of a new thiazole ring, resulting in a bis-thiazole system. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-(2-Thienylcarbonyl)thioacetanilide | Itself (self-condensation) | Thiazole derivative | researchgate.netdocumentsdelivered.com |

| Thiosemicarbazone derivative | Hydrazonoyl Halide | 1,3,4-Thiadiazole (B1197879) or Thiazole | mdpi.comresearchgate.net |

Domino Processes and Their Synthetic Utility for Complex Thiazole, 2-phenyl-4-(2-thienyl)- Structures

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are particularly useful for the rapid construction of complex molecular architectures from simple starting materials. A multicomponent domino approach has been reported for the synthesis of trisubstituted thiazoles by reacting arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. nih.gov While not directly starting from 2-phenyl-4-(2-thienyl)thiazole, this methodology illustrates the power of domino reactions in constructing the core thiazole ring with various substituents. The mechanism often involves a sequence of reactions such as Michael addition, elimination, and intramolecular cyclization. nih.gov Such strategies can be adapted to build upon the 2-phenyl-4-(2-thienyl)thiazole scaffold, offering a streamlined approach to complex derivatives.

Hybrid Systems Incorporating the Thiazole, 2-phenyl-4-(2-thienyl)- Moiety

The strategic combination of the 2-phenyl-4-(2-thienyl)thiazole scaffold with other heterocyclic systems has led to the development of novel molecular hybrids. This approach, known as molecular hybridization, aims to create multifunctional molecules by integrating different pharmacophores into a single entity, potentially enhancing or modulating their chemical and biological properties.

Thiazole-Thiadiazole Fused Systems and Their Chemical Space Exploration

The fusion of thiazole and thiadiazole rings creates complex heterocyclic systems with a broad potential for chemical exploration. While direct synthesis from 2-phenyl-4-(2-thienyl)thiazole is not extensively documented, the general synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazide precursors. nih.govresearchgate.net For instance, reacting thiosemicarbazones with hydrazonoyl halides can yield 1,3,4-thiadiazole structures. mdpi.com This suggests a plausible, albeit unconfirmed, pathway where a thiosemicarbazone derived from a 2-phenyl-4-(2-thienyl)thiazole precursor could be cyclized to form a thiazole-thiadiazole hybrid.

Another prominent approach for creating thiadiazole rings is the acid-catalyzed cyclization of thiosemicarbazides. researchgate.net The 1,3,4-thiadiazole ring is a key feature in many compounds, and its efficacy can be enhanced by the presence of an aromatic ring at the 5th position of the thiadiazole core. nih.gov

Furthermore, the synthesis of 1,2,4-thiadiazoles has seen significant progress, with methods like the oxidative S-N bond formation in imidoyl thioureas providing efficient, metal-free routes to these heterocycles. researchgate.net A recently developed multicomponent reaction provides a simple and efficient protocol for synthesizing thiazolidine-4-one and 1,3,4-thiadiazole hybrids from 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid. nih.gov The development of a new tetrameric molecule, 4-phenyl-7-(5-(thiazol-2-yl) thien-2-yl)benzo[c] nih.govnih.govacs.orgthiadiazole, through a Suzuki coupling reaction, highlights the potential for creating complex, polyheterocyclic systems with applications in materials science. bohrium.com

Thiazole-Pyrazoline Hybrid Structures: Design and Synthetic Challenges

The hybridization of thiazole and pyrazoline moieties has emerged as a significant strategy in medicinal chemistry, leading to novel scaffolds with diverse applications. ekb.eg The core design of these hybrids often involves linking the N1 position of the pyrazoline ring to the C2 position of the thiazole ring.

A prevalent synthetic route for obtaining thiazole-pyrazoline hybrids with the desired 2-phenyl-4-(2-thienyl)thiazole architecture is the Hantzsch thiazole synthesis. nih.govacs.org This involves the cyclization reaction between a 3-aryl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamide and a 2-bromo-1-arylethanone (phenacyl bromide). nih.gov Specifically, to achieve the target structure, a 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is reacted with a phenacyl bromide. acs.org

Synthetic Approach:

Chalcone (B49325) Formation: The synthesis typically begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), for example, by reacting an appropriate acetophenone (B1666503) with a thiophene-2-carboxaldehyde. acs.org

Pyrazoline Formation: The resulting chalcone is then cyclized with thiosemicarbazide in a basic medium (e.g., potassium hydroxide (B78521) in ethanol) to produce the key intermediate, a thiophenyl-pyrazole-1-carbothioamide derivative. acs.org

Thiazole Ring Formation: Finally, this intermediate is reacted with a substituted phenacyl bromide. The nitrogen of the carbothioamide attacks the α-carbon of the phenacyl bromide, followed by cyclization to form the 2-phenylthiazole (B155284) ring. acs.orgacs.org

Synthetic Challenges and Conditions:

Reaction Conditions: The final cyclization step has been successfully carried out under various conditions. Some syntheses proceed at ambient temperature in dimethylformamide (DMF) over several hours, resulting in moderate yields. acs.org Other procedures utilize refluxing in ethanol (B145695), sometimes with DMF as a catalyst, for shorter durations to achieve good yields. nih.gov

Reagent Substitution: The substituents on both the pyrazoline and the phenacyl bromide can influence the reaction outcome and the properties of the final hybrid molecule. For example, research has shown that the inclusion of halogens on the phenyl ring can enhance certain biological activities. acs.org

Purification: As with many multi-step syntheses, purification of the intermediate and final products is crucial and can present challenges in achieving high purity.

The resulting thiazolyl-pyrazoline conjugates represent a versatile scaffold for further chemical exploration and development. acs.org

| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |

| 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | DMF, ambient temperature, 3h | acs.org |

| Thiophenylpyrazole-1-carbothioamide derivatives | Substituted 2-bromo-1-phenylethan-1-one | Thiophenyl-pyrazolyl-thiazole hybrids | Ethanol, KOH (for step 2); Reflux (for step 3) | acs.org |

| 3-(2-furanyl)-5-(1,3-benzodioxol-5-yl)-1-thiocarbamoyl-4,5-dihydro-1H-pyrazole | 2-bromo-1-arylethanone derivatives | 2-[5-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-arylthiazoles | Reflux | nih.gov |

Thiazolothiazole and Other Annulated Heterocycles Derived from Thiazole, 2-phenyl-4-(2-thienyl)-

Annulated heterocycles, where a new ring is fused to the thiazole core, represent another dimension of structural diversification. The thiazolo[5,4-d]thiazole (B1587360) system, composed of two fused 1,3-thiazole rings, is a planar, rigid, and conjugated core that has attracted interest for applications in materials science. mdpi.com

The synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles can be achieved through a one-pot reaction involving the double condensation and oxidation of dithiooxamide (B146897) with two equivalents of an appropriate aldehyde in a high-boiling polar solvent like DMF at elevated temperatures. charlotte.edu While this method typically yields symmetrical products, the development of synthetic pathways for asymmetrically substituted derivatives, such as 2-(4-aminophenyl)-5-(4-nitrophenyl)thiazolo[5,4-d]thiazole, has proven to be more challenging. charlotte.edu This suggests that synthesizing a thiazolo[5,4-d]thiazole with both a phenyl and a thienyl substituent would require a carefully designed, likely multi-step, synthetic strategy.

Other fused systems can be accessed from functionally-modified thiazoles. For instance, 2-aminothiazole (B372263) derivatives serve as key precursors for a variety of fused heterocycles. Pyrazine-linked thiazole derivatives have been synthesized by reacting thiosemicarbazones with various halo-carbonyl reagents. researchgate.net While not directly starting from 2-phenyl-4-(2-thienyl)thiazole, these methods illustrate the reactivity of the thiazole core and its potential for annulation reactions to create more complex molecular architectures.

| Precursor | Reagent(s) | Fused System | Reference |

| Dithiooxamide | Aryl aldehyde (2 equiv.) | Symmetrically substituted Thiazolo[5,4-d]thiazole | charlotte.edu |

| 2-(4-acetylphenyl)amino-pyrazine-derived thiosemicarbazone | Halo-carbonyl reagents | Pyrazine-linked thiazoles | researchgate.net |

Advanced Applications of Thiazole, 2 Phenyl 4 2 Thienyl in Materials Science and Optoelectronics

Organic Electronic and Optoelectronic Devices

The tunable electronic characteristics and good charge transport capabilities of 2-phenyl-4-(2-thienyl)thiazole and its derivatives have positioned them as promising candidates for active materials in several organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance

While specific electroluminescence data for 2-phenyl-4-(2-thienyl)thiazole is not extensively reported, the broader class of benzothiazole (B30560) derivatives has been successfully integrated into OLEDs as blue fluorescent materials. For instance, devices incorporating materials like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine have demonstrated the potential of the thiazole (B1198619) core in achieving efficient electroluminescence. These related compounds have been shown to produce deep blue light emission with high brightness, indicating that the thiazole moiety can serve as an effective component in the design of new emissive materials for OLED displays. The inherent fluorescence of the thiazole ring is a key characteristic that underpins its use in this technology.

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies

Derivatives of the closely related thiazolo[5,4-d]thiazole (B1587360) have been investigated for their application in OFETs. These materials exhibit promising charge carrier mobility, a critical parameter for the performance of field-effect transistors. Studies on various thiazolo[5,4-d]thiazole derivatives have reported time-of-flight hole mobilities in the range of 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 1.6 × 10⁵ V cm⁻¹. nih.govktu.eduresearchgate.net The planar and rigid structure of the thiazole-containing core, coupled with extended π-conjugation, facilitates intermolecular charge transport, which is essential for efficient OFET operation. The specific mobility is influenced by the molecular design, particularly the nature of the donor units attached to the core.

Table 1: Charge Carrier Mobility of Thiazolo[5,4-d]thiazole Derivatives

| Derivative Type | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| Carbazole (B46965) substituted | 4.33 × 10⁻⁵ |

Data sourced from studies on thiazolo[5,4-d]thiazole derivatives at an electric field of 1.6 × 10⁵ V cm⁻¹.

Organic Photovoltaics (OPVs) and Solar Cell Architectures

The 2-phenyl-4-(2-thienyl)thiazole scaffold has been utilized as a π-bridge in organic dyes for dye-sensitized solar cells (DSSCs). In one study, phenothiazine-based dyes incorporating this bridge were synthesized and evaluated. researchgate.net A dye with a double cyanoacrylic acid acceptor linked through the 2-phenyl-4-(2-thienyl)thiazole bridge achieved a photoelectric conversion efficiency of 4.35%, with a short-circuit current density (Jsc) of 10.29 mA cm⁻², an open-circuit voltage (Voc) of 0.65 V, and a fill factor (FF) of 0.65. researchgate.net This performance highlights the role of the thiazole bridge in facilitating efficient light harvesting and electron transfer within the solar cell.

Furthermore, derivatives of thiazolo[5,4-d]thiazole have been employed as hole-selective layers in perovskite solar cells (PSCs). nih.govktu.eduresearchgate.net The introduction of these materials has been shown to enhance device performance by improving the alignment of energy levels and facilitating carrier extraction. For example, a PSC incorporating an alkoxy-substituted triphenylamino-thiazolo[5,4-d]thiazole derivative as a hole-selective layer demonstrated an optimized efficiency of 19.1% under standard 1-sun illumination. nih.govktu.eduresearchgate.net

Table 2: Photovoltaic Performance of Solar Cells Incorporating Thiazole, 2-phenyl-4-(2-thienyl)- and its Derivatives

| Solar Cell Type | Derivative | Efficiency (%) | Jsc (mA cm⁻²) | Voc (V) | FF |

|---|---|---|---|---|---|

| DSSC | Phenothiazine dye with 2-phenyl-4-(2-thienyl)thiazole bridge | 4.35 | 10.29 | 0.65 | 0.65 |

Photodetectors and Photosensitizers

The application of thiazole-containing conjugated polymers in organic photodetectors (OPDs) has been demonstrated with a polymer based on thiazolo[5,4-d]thiazole. rsc.org These photodetectors exhibited broad-spectrum photodetection capabilities from 400 to 1000 nm. A device fabricated on a silicon wafer achieved a peak responsivity of 2.12 A W⁻¹ at 410 nm and a specific detectivity of 4.42 × 10¹³ Jones. rsc.org A flexible version of the photodetector on a PET substrate also showed high performance with a peak responsivity of 1.98 A W⁻¹ and a specific detectivity of 1.71 × 10¹³ Jones at the same wavelength. rsc.org These results underscore the potential of thiazole-based materials in creating high-performance, flexible photodetectors.

Table 3: Performance of a Thiazolo[5,4-d]thiazole-Based Organic Photodetector

| Substrate | Peak Responsivity (A W⁻¹) | Peak Specific Detectivity (Jones) | Wavelength (nm) |

|---|---|---|---|

| Si-wafer | 2.12 | 4.42 × 10¹³ | 410 |

Chemical and Biosensing Technologies

The inherent fluorescence and the presence of heteroatoms in the thiazole ring make 2-phenyl-4-(2-thienyl)thiazole and its derivatives suitable for the development of chemical sensors.

Development of Chromogenic and Fluorescent Chemosensors

Thiazole derivatives have been investigated as fluorescent chemosensors for the detection of metal ions. For example, a Schiff-based compound derived from 2-aminothiazole (B372263) demonstrated high sensitivity and selectivity for Fe²⁺ ions, with a very low detection limit of 0.0033 µM. nih.gov The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding with the target analyte, a process that can be reversed, allowing for potential reusable sensors. While specific studies on 2-phenyl-4-(2-thienyl)thiazole as a chemosensor are not widely available, the demonstrated success of related thiazole compounds in detecting environmentally and biologically important species points to a promising avenue for future research and application of this specific molecule in sensing technologies. The ability to fine-tune the electronic properties and binding sites through chemical modification of the phenyl and thienyl substituents could lead to the development of highly selective and sensitive chromogenic and fluorescent sensors.

Based on the conducted research, there is limited specific information available in the public domain regarding the advanced applications of the exact compound "Thiazole, 2-phenyl-4-(2-thienyl)-" within the highly specialized subsections requested.

The search results provide valuable insights into the broader class of thiazole-containing materials and their applications in materials science and optoelectronics. For instance, various thiazole derivatives have been investigated as ionophores in selective membrane sensors, for pH sensing, and as components in halochromic polymer transistors. The nitrogen atom in the thiazole ring is key to these functions, enabling interactions with acids and metal ions.

Furthermore, the principles of molecular design for tuning the electronic and optical properties of thiazole-based materials are a subject of ongoing research. This includes modifying donor-acceptor structures to control absorption, emission, and charge transport characteristics. Research also touches upon the importance of thermal stability and controlling the morphology of the active layer in organic electronic devices made from related compounds. Thiazole-containing molecules have also been explored as functional dyes.

However, the available literature does not provide specific data, such as detailed research findings or data tables, that are exclusively focused on "Thiazole, 2-phenyl-4-(2-thienyl)-" for the following specific applications:

Ionophore Applications in Selective Membrane Sensors: While other thiazole derivatives are used as ionophores, specific studies detailing the use of 2-phenyl-4-(2-thienyl)thiazole for this purpose were not found.

pH Sensing and Halochromic Polymer Transistors: The halochromic (acid-sensing) properties are noted in thiazole-based polymers, but specific research on 2-phenyl-4-(2-thienyl)thiazole in this context is not detailed.

Molecular Design Principles for Tunable Properties: General principles for thiazole-containing compounds exist, but specific studies quantifying the absorption, emission, and quantum yields for 2-phenyl-4-(2-thienyl)thiazole are not available in the search results.

Supramolecular Organization and Solution Processability: Information on the supramolecular chemistry and processability specifically for 2-phenyl-4-(2-thienyl)thiazole in device fabrication is not present.

Thermal Stability and Active Layer Morphology Control: While generally important for organic devices, specific data on the thermal properties and morphology control of 2-phenyl-4-(2-thienyl)thiazole were not found.

Applications as Functional Dyes and Liquid Crystalline Materials: The potential for thiazoles to act as dyes is known, but specific data or studies on the liquid crystalline properties of 2-phenyl-4-(2-thienyl)thiazole are absent from the search results.

Due to the lack of specific information focusing solely on "Thiazole, 2-phenyl-4-(2-thienyl)-" for the requested advanced applications, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on other, related compounds, which would violate the user's explicit instructions.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions in Thiazole (B1198619), 2-phenyl-4-(2-thienyl)- Research

Research on structurally similar compounds has established that the combination of thiazole, phenyl, and thiophene (B33073) rings often leads to significant biological activity. nih.gov The primary contribution of existing research is the validation of the phenyl-thienyl-thiazole scaffold as a promising framework for drug discovery. nih.gov

Studies on more complex molecules incorporating this core have demonstrated notable anticancer and antimicrobial properties. acs.orgnih.gov For instance, derivatives where the 2-phenylthiazole (B155284) moiety is linked to a pyrazoline ring containing a thiophene group have shown potent activity against various cancer cell lines and microbial pathogens. acs.orgnih.gov One such derivative, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, was identified as a significant antimicrobial agent against Candida albicans, Proteus vulgaris, and Staphylococcus aureus. acs.orgnih.gov Another related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, emerged as a potent inhibitor of the BRAF^V600E^ kinase, which is implicated in certain cancers. nih.gov

These findings strongly suggest that the foundational 2-phenyl-4-(2-thienyl)thiazole structure is a critical component for these biological activities, acting as a versatile scaffold for further functionalization. The synthesis of such 2,4-disubstituted thiazoles is well-established, typically proceeding through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Current Challenges and Emerging Opportunities in Thiazole, 2-phenyl-4-(2-thienyl)- Chemistry and Applications

The foremost challenge in the study of Thiazole, 2-phenyl-4-(2-thienyl)- is the scarcity of dedicated research on the parent compound itself. Its fundamental physicochemical properties, detailed spectroscopic data, and a standalone biological profile are not well-documented. This information gap hinders a complete understanding of its potential.

However, this challenge presents a clear and significant opportunity. The initial synthesis and comprehensive characterization of Thiazole, 2-phenyl-4-(2-thienyl)- would be a valuable contribution. The most exciting prospect lies in the systematic exploration of its applications, guided by the promising results observed in its more complex analogues. The proven biological activities of related compounds underscore the potential of this specific molecule as a lead compound in medicinal chemistry.

The table below summarizes the activities of structurally related compounds, highlighting the opportunities for Thiazole, 2-phenyl-4-(2-thienyl)-.

| Compound Name | Observed Biological Activity | Reference |

| 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole | Significant antimicrobial potential against Candida albicans and other pathogens. | acs.orgnih.gov |

| 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | Potent antiproliferative agent and BRAF^V600E^ inhibitor. | nih.gov |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Promising anticancer activity against A549 human lung adenocarcinoma cells. | nih.gov |

| General Pyrazolyl–thiazole derivatives of thiophene | Potential as multifunctional therapeutic agents with antimicrobial and antioxidant properties. | nih.gov |

Prospective Areas for Future Investigations and Advancement Towards Novel Technologies

To unlock the full potential of Thiazole, 2-phenyl-4-(2-thienyl)-, future research should be directed towards several key areas:

Systematic Biological Screening: A crucial first step is to perform a broad biological evaluation of the parent compound. This should include assays for anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant activities to establish a baseline biological profile.

Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized by introducing various substituents onto the phenyl and thienyl rings. Modifications could include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro). Analyzing how these changes affect biological activity will establish a clear SAR, guiding the design of more potent and selective compounds. acs.org

Exploration of Novel Therapeutic Targets: Investigations should not be limited to established activities. Given the diverse roles of thiazole derivatives, screening against novel therapeutic targets, such as specific enzymes or receptors involved in various diseases, could uncover new applications. For example, some thiazole derivatives have been investigated as USP7 inhibitors for cancer therapy. nih.gov

Applications in Materials Science: The conjugated system formed by the interconnected phenyl, thiazole, and thienyl rings suggests potential applications beyond medicine. Future work could explore its use as a building block for organic semiconductors, a scaffold for fluorescent dyes and sensors, or as a ligand in the development of novel catalysts. The thermal stability and fluorescence properties observed in some thiazole-based hybrids support this direction of research. nih.gov

By pursuing these avenues, the scientific community can build upon the foundational promise of the phenyl-thienyl-thiazole scaffold and potentially develop novel technologies based on Thiazole, 2-phenyl-4-(2-thienyl)-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.